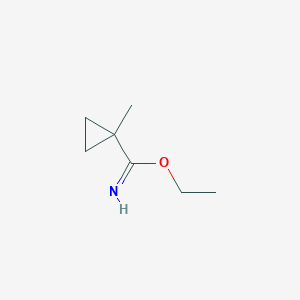
Ethyl 1-methylcyclopropane-1-carbimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-methylcyclopropane-1-carboximidate is an organic compound that belongs to the class of carboximidates, which are esters formed between an imidic acid and an alcohol . This compound is known for its unique structure, which includes a cyclopropane ring, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of ethyl 1-methylcyclopropane-1-carboximidate can be achieved through several methods. One common approach involves the Pinner reaction, where nitriles react with alcohols under acidic conditions to form imidates . Another method involves the reaction of ethyl methacrylate with specific reagents to form the desired compound . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl 1-methylcyclopropane-1-carboximidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the imidate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 1-methylcyclopropane-1-carboximidate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of ethyl 1-methylcyclopropane-1-carboximidate involves its interaction with specific molecular targets. For instance, it can inhibit ethylene perception by binding to ethylene receptors, forming an ethylene-receptor complex that delays processes like fruit ripening . This mechanism is similar to that of other cyclopropane derivatives, which are known to interact with various biological pathways.
Comparison with Similar Compounds
Ethyl 1-methylcyclopropane-1-carboximidate can be compared with other similar compounds, such as:
1-Methylcyclopropene: Known for its use in inhibiting ethylene action in plants.
Cyclopropane derivatives: These include various substituted cyclopropanes used in organic synthesis and pharmaceuticals.
Carboximidates: Other carboximidates share similar reactivity and applications but differ in their specific structures and properties . The uniqueness of ethyl 1-methylcyclopropane-1-carboximidate lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
ethyl 1-methylcyclopropane-1-carboximidate |
InChI |
InChI=1S/C7H13NO/c1-3-9-6(8)7(2)4-5-7/h8H,3-5H2,1-2H3 |
InChI Key |
VVCRHHYGOLBLIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C1(CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















